Aminoacyl tRNA synthetase-IN-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

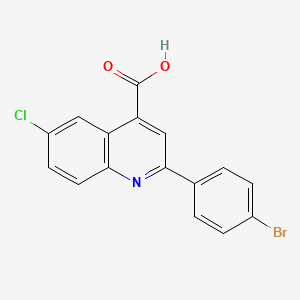

2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO2/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJVPKQAPUUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aminoacyl tRNA synthetase-IN-4 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Aminoacyl-tRNA Synthetase Inhibitors: A Conceptual Framework Using "Aminoacyl tRNA synthetase-IN-4" as a Case Study

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous family of enzymes essential for protein synthesis.[1][2][3] They are responsible for the faithful attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code.[1][3][4] This pivotal role in cell viability has made them attractive targets for the development of novel therapeutics, including antibiotics and anticancer agents. This guide provides a comprehensive overview of the mechanism of action of aaRS enzymes and explores the various strategies for their inhibition, using the hypothetical inhibitor "this compound" as a framework for discussion. We will delve into the core biochemistry of aaRSs, potential mechanisms of inhibition, detailed experimental protocols for their characterization, and the visualization of relevant biological pathways.

Core Mechanism of Aminoacyl-tRNA Synthetases

The primary function of an aminoacyl-tRNA synthetase is to catalyze the esterification of a specific amino acid to its corresponding tRNA molecule.[1][4] This "charging" of tRNA occurs in a two-step reaction:

-

Amino Acid Activation: The synthetase first binds ATP and the specific amino acid, forming an aminoacyl-adenylate intermediate and releasing inorganic pyrophosphate (PPi).[1][5][6]

-

Reaction: Amino Acid + ATP → Aminoacyl-AMP + PPi[5]

-

-

Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-AMP intermediate to the 2'- or 3'-hydroxyl group of the terminal adenosine of the cognate tRNA, releasing AMP.[1][5]

-

Reaction: Aminoacyl-AMP + tRNA → Aminoacyl-tRNA + AMP[5]

-

The resulting aminoacyl-tRNA is then delivered to the ribosome for protein synthesis.[1] To ensure the fidelity of this process, many aaRSs also possess editing or proofreading domains that can hydrolyze incorrectly charged tRNAs.[1][4][6]

There are two main classes of aaRSs, Class I and Class II, distinguished by the architecture of their active sites and their mechanism of aminoacylation.[5][7] Class I enzymes typically possess a Rossmann fold and attach the amino acid to the 2'-OH of the tRNA, while Class II enzymes have a different folding pattern and attach the amino acid to the 3'-OH.[5][8]

Potential Mechanisms of Action for this compound

An inhibitor like "this compound" could disrupt the function of a specific aaRS through several mechanisms. Understanding these potential mechanisms is crucial for its development and characterization.

-

Competitive Inhibition at the Amino Acid Binding Site: The inhibitor could be a structural analog of the natural amino acid substrate, competing for binding to the active site.

-

Competitive Inhibition at the ATP Binding Site: The inhibitor might mimic the structure of ATP, preventing the enzyme from binding its energy source.

-

Non-competitive or Uncompetitive Inhibition: The inhibitor could bind to a site distinct from the active site (allosteric site), inducing a conformational change that inactivates the enzyme. This binding could occur either before or after substrate binding.

-

Inhibition of tRNA Binding: The inhibitor could interfere with the recognition and binding of the cognate tRNA molecule.

-

Inhibition of the Editing Domain: For aaRSs with proofreading capabilities, an inhibitor could target the editing domain, leading to an accumulation of mischarged tRNAs and subsequent cytotoxicity.

Quantitative Data for this compound

The following table represents a hypothetical summary of quantitative data that would be essential for characterizing an aaRS inhibitor like "this compound".

| Parameter | Description | Hypothetical Value for this compound |

| Target aaRS | The specific aminoacyl-tRNA synthetase inhibited. | Leucyl-tRNA synthetase (LeuRS) |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | 50 nM |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor. | 25 nM |

| Mode of Inhibition | The kinetic mechanism of inhibition (e.g., competitive, non-competitive). | Competitive with respect to Leucine |

| Cellular Protein Synthesis Inhibition (EC50) | The effective concentration to inhibit protein synthesis in a cellular context by 50%. | 200 nM |

| Cell Viability (CC50) | The cytotoxic concentration that reduces cell viability by 50%. | 500 nM |

| Selectivity | The ratio of IC50 values against the target aaRS versus other aaRSs or mammalian cells. | >100-fold selective for bacterial LeuRS over human LeuRS |

Experimental Protocols

Detailed methodologies are required to elucidate the mechanism of action of an aaRS inhibitor.

Aminoacylation Assay (Radiolabel Incorporation)

This assay directly measures the charging of tRNA with a radiolabeled amino acid.

-

Materials: Purified target aaRS, cognate tRNA, radiolabeled amino acid (e.g., [3H]-Leucine), ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl), trichloroacetic acid (TCA), glass fiber filters, scintillation fluid.

-

Procedure:

-

Prepare a reaction mixture containing the buffer, ATP, radiolabeled amino acid, and varying concentrations of "this compound".

-

Initiate the reaction by adding the purified aaRS enzyme and cognate tRNA.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the charged tRNA with cold 5% TCA.

-

Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled amino acid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

-

ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate.

-

Materials: Purified target aaRS, cognate amino acid, ATP, [32P]-labeled pyrophosphate (PPi), reaction buffer, activated charcoal.

-

Procedure:

-

Set up a reaction containing the buffer, ATP, cognate amino acid, and the inhibitor.

-

Add the enzyme and [32P]-PPi to start the reaction.

-

The enzyme-catalyzed exchange of [32P]-PPi into ATP is dependent on the formation of the aminoacyl-adenylate.

-

Stop the reaction by adding activated charcoal, which binds the nucleotides (ATP and AMP).

-

Filter and wash the charcoal to remove unincorporated [32P]-PPi.

-

Measure the radioactivity of the charcoal-bound [32P]-ATP.

-

Enzyme Kinetics and Mode of Inhibition Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), aminoacylation assays are performed with varying concentrations of both the substrate (amino acid or ATP) and the inhibitor.

-

Procedure:

-

Perform the aminoacylation assay as described above.

-

For each concentration of "this compound", vary the concentration of the natural substrate (e.g., Leucine).

-

Plot the reaction rates against the substrate concentration and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

-

Cellular Protein Synthesis Assay

This assay assesses the effect of the inhibitor on overall protein synthesis within a cell.

-

Materials: Cell line of interest, cell culture medium, "this compound", radiolabeled amino acid (e.g., [35S]-Methionine).

-

Procedure:

-

Culture cells in the presence of varying concentrations of the inhibitor for a specified time.

-

Add a pulse of [35S]-Methionine to the culture medium and incubate for a short period (e.g., 30 minutes).

-

Lyse the cells and precipitate the proteins using TCA.

-

Measure the incorporation of [35S]-Methionine into the protein precipitate using a scintillation counter.

-

Determine the EC50 for protein synthesis inhibition.

-

Visualizations

Signaling Pathway: Role of aaRS in Protein Synthesis

Caption: The central role of Aminoacyl-tRNA Synthetase in the protein synthesis pathway and its inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: A streamlined workflow for the characterization of a novel Aminoacyl-tRNA Synthetase inhibitor.

Logical Relationships: Potential Inhibition Mechanisms

Caption: Diverse mechanisms by which an inhibitor can target an Aminoacyl-tRNA Synthetase.

Conclusion

While "this compound" is a hypothetical compound for the purposes of this guide, the principles outlined provide a robust framework for the investigation of any novel aaRS inhibitor. A thorough understanding of the enzyme's mechanism, coupled with a systematic experimental approach, is essential for elucidating the inhibitor's mode of action, quantifying its potency and selectivity, and ultimately determining its therapeutic potential. The methodologies and conceptual models presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and impactful field.

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Aminoacyl-tRNA synthetases in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Aminoacyl-tRNA synthetases in human health and disease [frontiersin.org]

- 5. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Aminoacyl tRNA Synthetase-IN-4: A Deep Dive into Its Discovery and Synthesis

For Immediate Release

Pasadena, CA – December 8, 2025 – In a significant advancement for antifungal research, the discovery and synthesis of Aminoacyl tRNA synthetase-IN-4, also identified as Compound 1l, has provided a potent inhibitor against Candida albicans prolyl-tRNA synthetase (ProRS). This technical guide offers an in-depth exploration of the foundational research that brought this promising molecule to light, catering to researchers, scientists, and drug development professionals.

This compound has demonstrated remarkable potency, with an IC50 value of 0.026 μM against C. albicans ProRS, marking it as a subject of considerable interest in the development of novel antifungal agents. This document collates the essential data, experimental protocols, and conceptual frameworks from the seminal publication by Yu et al. in Bioorganic & Medicinal Chemistry Letters (2001).

Quantitative Data Summary

The inhibitory activity of this compound and its analogues against Candida albicans prolyl-tRNA synthetase is summarized below. The data highlights the structure-activity relationship (SAR) within this series of quinoline derivatives.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (μM) |

| 1a | H | H | H | H | >100 |

| 1b | 7-Cl | H | H | H | 1.9 |

| 1c | 7-Cl | H | 4'-Br | H | 0.04 |

| 1d | 7-Cl | H | 3'-Br | H | 0.28 |

| 1e | 7-Cl | H | 2'-Br | H | 0.8 |

| 1f | 7-Cl | H | 4'-Cl | H | 0.05 |

| 1g | 7-Cl | H | 4'-F | H | 0.1 |

| 1h | 7-Cl | H | 4'-CH3 | H | 0.3 |

| 1i | 7-Cl | H | 4'-OCH3 | H | 1.5 |

| 1j | 7-Cl | H | 3',4'-diCl | H | 0.03 |

| 1k | 7-F | H | 4'-Br | H | 0.15 |

| 1l (this compound) | 7-Cl | 4'-Br | H | H | 0.026 |

| 1m | 6-Cl | H | 4'-Br | H | 0.08 |

| 1n | 8-Cl | H | 4'-Br | H | 5 |

| 1o | 7-Cl | 6-F | 4'-Br | H | 0.035 |

| 1p | 7-Cl | 6-CH3 | 4'-Br | H | 0.12 |

Experimental Protocols

Synthesis of this compound (Compound 1l)

The synthesis of the quinoline analogues, including this compound, follows a multi-step reaction pathway. The general procedure is outlined below:

Step 1: Synthesis of 2-aryl-7-chloroquinoline-4-carboxylic acid. A mixture of 4-chloro-isatin (1.0 eq), the corresponding acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in 2-ethoxyethanol was heated at reflux for 24 hours. After cooling to room temperature, the reaction mixture was poured into ice water and acidified with concentrated HCl to pH 3-4. The resulting precipitate was collected by filtration, washed with water, and dried to yield the crude product, which was used in the next step without further purification.

Step 2: Esterification. The crude carboxylic acid from the previous step was dissolved in methanol, and a catalytic amount of concentrated sulfuric acid was added. The mixture was heated at reflux for 8 hours. The solvent was then removed under reduced pressure, and the residue was partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

Step 3: Hydrolysis to this compound (Compound 1l). To a solution of the methyl ester in a mixture of THF and water, lithium hydroxide (2.0 eq) was added. The reaction mixture was stirred at room temperature for 4 hours. The THF was removed under reduced pressure, and the aqueous solution was acidified with 1N HCl to pH 3-4. The precipitate was collected by filtration, washed with water, and dried to afford the final product, this compound.

In Vitro Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

The inhibitory activity of the synthesized compounds against C. albicans ProRS was determined using a tRNA aminoacylation assay.

-

Enzyme Preparation: Recombinant C. albicans prolyl-tRNA synthetase was expressed and purified from E. coli.

-

Reaction Mixture: The assay was performed in a reaction mixture containing 100 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 2 mM ATP, 10 µM [³H]-proline, 1 mg/mL total yeast tRNA, and the purified ProRS enzyme.

-

Inhibition Assay: The synthesized compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. The reaction was initiated by the addition of the enzyme and incubated at 30°C for 20 minutes.

-

Quantification: The reaction was stopped by spotting the mixture onto a trichloroacetic acid (TCA)-soaked filter pad. The filter pads were washed with cold 5% TCA followed by ethanol to remove unincorporated [³H]-proline. The radioactivity retained on the filter pads, corresponding to the amount of [³H]-prolyl-tRNA formed, was measured using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) was calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

An In-Depth Technical Guide to GSK2251052: A Novel Leucyl-tRNA Synthetase Inhibitor

Disclaimer: The development of GSK2251052 was discontinued due to the rapid emergence of resistance in clinical trials. This guide is intended for informational and research purposes only.

Introduction

GSK2251052, formerly known as AN3365, is a novel, synthetic, boron-containing antibacterial agent that was under development for the treatment of serious Gram-negative bacterial infections. As a member of the benzoxaborole class of compounds, GSK2251052 exhibits a unique mechanism of action by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This document provides a comprehensive technical overview of GSK2251052, including its mechanism of action, in vitro activity, pharmacokinetic profile, and relevant experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

| Property | Value |

| Chemical Name | 3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole |

| Molecular Formula | C11H16BNO4 |

| Molecular Weight | 237.06 g/mol |

| Class | Benzoxaborole |

Mechanism of Action

GSK2251052 is a potent and specific inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[1] LeuRS is a crucial enzyme responsible for the charging of tRNA with its cognate amino acid, leucine, a fundamental step in protein biosynthesis. The inhibition of LeuRS by GSK2251052 leads to the cessation of protein synthesis and subsequent bacteriostatic effects.[2]

The unique mechanism of inhibition involves the oxaborole moiety of GSK2251052, which forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of uncharged tRNALeu within the editing site of the LeuRS enzyme.[3][4] This stable ternary complex effectively traps the enzyme and the tRNA, preventing the normal aminoacylation process. This novel mechanism is termed the oxaborole tRNA trapping (OBORT) mechanism.[4]

Quantitative Data

In Vitro Activity

GSK2251052 has demonstrated in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant strains.[5] The minimum inhibitory concentration (MIC) values have been determined using standardized methods such as broth microdilution.

Table 1: MIC Values of GSK2251052 against Quality Control Strains [6]

| Bacterial Strain | MIC Range (μg/mL) |

| Pseudomonas aeruginosa ATCC 27853 | 2-8 |

| Escherichia coli ATCC 25922 | 0.5-2 |

| Haemophilus influenzae ATCC 49247 | 0.25-1 |

| Streptococcus pneumoniae ATCC 49619 | 0.25-1 |

| Bacteroides fragilis ATCC 25285 | 1-4 |

| Bacteroides thetaiotaomicron ATCC 29741 | 1-8 |

Table 2: In Vitro Activity of GSK2251052 against Anaerobic Organisms [7]

| Organism Group | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| All Anaerobes | 916 | 2 | 4 |

| Bacteroides fragilis group | 302 | 4 | 8 |

| Prevotella spp. | 100 | 2 | 4 |

| Gram-positive cocci | 150 | 1 | 2 |

| Clostridium difficile | 50 | >32 | >32 |

| Clostridium perfringens | 50 | >32 | >32 |

Pharmacokinetic Parameters

A study in healthy volunteers who received a single 1,500 mg intravenous dose of GSK2251052 provided the following pharmacokinetic data.

Table 3: Pharmacokinetic Parameters of GSK2251052 in Healthy Volunteers

| Parameter | Value |

| Mean Clearance (CL) | 22 L/h |

| Volume of Distribution (Vss) | 231 L |

| Half-life (t1/2) | 10.7 h |

| Urinary Excretion (unchanged) | ~30% |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

Aseptically prepare serial twofold dilutions of GSK2251052 in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of GSK2251052 that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

A detailed protocol for a LeuRS inhibition assay with GSK2251052 is not publicly available. However, a general approach for this type of assay is as follows:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, ATP, and DTT.

-

Add purified bacterial LeuRS enzyme to the buffer.

-

Add [3H]-leucine and a mixture of total tRNA isolated from the target bacterium.

-

-

Inhibition Assay:

-

Prepare serial dilutions of GSK2251052 in the reaction buffer.

-

Add the inhibitor dilutions to the reaction mixture.

-

Initiate the reaction by adding the enzyme or tRNA.

-

Incubate the reaction at 37°C for a defined period.

-

-

Quantification of Aminoacylation:

-

Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) to precipitate the tRNA.

-

Filter the reaction mixture through a glass fiber filter to capture the precipitated [3H]-leucyl-tRNA.

-

Wash the filter with cold TCA and ethanol to remove unincorporated [3H]-leucine.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GSK2251052 compared to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways and Cellular Effects

The primary effect of GSK2251052 is the inhibition of protein synthesis. While this is a direct consequence of LeuRS inhibition and not a classical signaling pathway, it has downstream effects on cellular processes. Inhibition of protein synthesis in bacteria leads to a bacteriostatic effect, halting growth and replication.

Recent research on other LeuRS inhibitors has indicated a potential link between LeuRS and the mTORC1 signaling pathway in eukaryotic cells, particularly in the context of cancer.[9][10] LRS can act as a sensor for leucine and is involved in the activation of mTORC1.[9] While this has not been directly demonstrated for GSK2251052 in bacteria, it highlights the potential for aminoacyl-tRNA synthetase inhibitors to have complex cellular effects beyond direct protein synthesis inhibition. Further research would be needed to elucidate any such pathways in bacteria that might be affected by GSK2251052.

Conclusion

GSK2251052 is a novel benzoxaborole that acts as a potent inhibitor of bacterial leucyl-tRNA synthetase through a unique tRNA-trapping mechanism. It demonstrated promising in vitro activity against a range of Gram-negative pathogens. However, its clinical development was halted due to the rapid emergence of resistance, which was attributed to specific mutations in the editing domain of the LeuRS enzyme.[2][5] Despite its discontinuation for clinical use, the study of GSK2251052 provides valuable insights into the development of novel antibiotics targeting aminoacyl-tRNA synthetases and the challenges of overcoming bacterial resistance. The data and methodologies presented in this guide serve as a resource for researchers in the field of antibacterial drug discovery.

References

- 1. Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of disk diffusion and MIC quality control guidelines for GSK2251052: a novel boron-containing antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labspec.org [labspec.org]

- 9. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target of Aminoacyl tRNA Synthetase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target identification of Aminoacyl tRNA synthetase-IN-4, a potent inhibitor of prolyl-tRNA synthetase in Candida albicans. This document provides a comprehensive overview of the inhibitor, its target, and the methodologies used for its characterization, designed to assist researchers in the fields of mycology, drug discovery, and molecular biology.

Introduction: The Role of Aminoacyl-tRNA Synthetases in Fungal Pathogens

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis: the charging of transfer RNA (tRNA) molecules with their cognate amino acids.[1] This process is fundamental for the accurate translation of the genetic code. Due to their indispensable role in cell viability, aaRSs have emerged as attractive targets for the development of novel antimicrobial agents.[1] By inhibiting a specific aaRS in a pathogen, it is possible to halt protein synthesis, thereby arresting cell growth and proliferation. A key challenge and opportunity in this field lies in exploiting the structural differences between fungal and human aaRSs to ensure selective toxicity.[1]

This compound: A Potent Inhibitor of C. albicans Prolyl-tRNA Synthetase

This compound, also referred to as Compound 1l, is a quinoline analogue identified as a highly potent inhibitor of Candida albicans prolyl-tRNA synthetase (ProRS).[2]

Chemical Structure:

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and related quinoline analogues against C. albicans ProRS has been quantified, demonstrating significant potency. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Compound | IC50 (µM) for C. albicans ProRS |

| This compound (Compound 1l) | 0.026 [2] |

Experimental Protocols: Characterizing Inhibitor Activity

The identification and characterization of this compound as a ProRS inhibitor involves a series of key experiments. The following sections detail the general methodologies employed in such studies.

Prolyl-tRNA Synthetase Inhibition Assay

This assay is fundamental to determining the inhibitory potential of a compound against the target enzyme.

Objective: To measure the concentration-dependent inhibition of C. albicans prolyl-tRNA synthetase by a test compound.

Principle: The enzymatic activity of ProRS is measured by quantifying the amount of radiolabeled proline that is attached to its cognate tRNA. A decrease in the amount of radiolabeled prolyl-tRNA in the presence of the inhibitor indicates its potency.

Materials:

-

Recombinant C. albicans prolyl-tRNA synthetase

-

Total tRNA from C. albicans or in vitro transcribed tRNAPro

-

[³H]-Proline (radiolabeled)

-

ATP (Adenosine triphosphate)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-Proline.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control reaction with no inhibitor is also prepared.

-

Enzyme and tRNA Addition: Initiate the reaction by adding the recombinant C. albicans ProRS and total tRNA.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

-

Reaction Quenching: Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the macromolecules with cold TCA.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-Proline.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Downstream Effects of ProRS Inhibition

Inhibition of prolyl-tRNA synthetase disrupts the normal flow of protein synthesis in Candida albicans. This disruption can trigger a cascade of cellular stress responses and impact various signaling pathways crucial for the pathogen's growth, morphogenesis, and virulence.

While direct, specific signaling pathways solely governed by ProRS activity are not extensively detailed, the broader consequences of amino acid starvation and translational stress are well-documented in fungi. Inhibition of an aaRS mimics amino acid deprivation, leading to the activation of general stress response pathways.

In C. albicans, key signaling pathways that are likely affected include:

-

Target of Rapamycin (TOR) Signaling: The TOR pathway is a central regulator of cell growth in response to nutrient availability. Inhibition of protein synthesis can lead to the downregulation of TOR signaling, resulting in the cessation of cell cycle progression and a shift towards a catabolic state.

-

General Amino Acid Control (GAAC) Pathway: This is a conserved signaling pathway in fungi that is activated in response to amino acid starvation. The master regulator of this pathway, Gcn4, is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis and stress adaptation.

-

Morphogenesis and Virulence Pathways: The ability of C. albicans to switch between yeast and hyphal forms is a key virulence factor. Protein synthesis is essential for this morphological transition. Inhibition of ProRS would likely impair the ability of the fungus to form hyphae, thereby reducing its virulence.[3]

The following diagram illustrates the logical relationship between ProRS inhibition and its downstream cellular consequences.

Caption: Logical flow of ProRS inhibition by this compound.

Experimental Workflow for Target Identification and Validation

The process of identifying and validating the target of a novel antifungal compound like this compound follows a structured workflow.

Caption: Experimental workflow for target identification and validation.

This workflow provides a robust framework for confirming that the observed antifungal activity of a compound is indeed due to its interaction with the hypothesized target.

Conclusion

This compound represents a promising lead compound for the development of novel antifungal agents. Its potent and specific inhibition of C. albicans prolyl-tRNA synthetase highlights the potential of targeting fungal aaRSs. Further research into the selectivity of this compound and its in vivo efficacy is warranted to advance its therapeutic potential. This guide provides a foundational understanding of the target identification process and the downstream consequences of inhibiting this essential fungal enzyme, serving as a valuable resource for the scientific community.

References

In-depth Technical Guide: Cellular Effects of Aminoacyl-tRNA Synthetases

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a pivotal role in the translation of the genetic code.[1][2][3] Their primary function is to catalyze the attachment of a specific amino acid to its corresponding tRNA molecule.[1][4][5] This "charging" of tRNA is a critical first step in protein biosynthesis, ensuring the fidelity of protein synthesis.[1][3][6] Beyond this canonical role, emerging research has revealed that aaRSs are involved in a multitude of other cellular processes and signaling pathways, making them attractive targets for therapeutic intervention in various diseases, including cancer, neurological disorders, and autoimmune conditions.[2][7][8]

This technical guide provides a comprehensive overview of the cellular effects of inhibiting aminoacyl-tRNA synthetases, with a focus on the general mechanisms of action and the broader implications for drug development. Due to the absence of specific public information on a compound designated "Aminoacyl tRNA synthetase-IN-4," this document will address the cellular consequences of inhibiting aaRSs as a class of enzymes.

Core Mechanism of Action of Aminoacyl-tRNA Synthetases

The aminoacylation of tRNA by aaRSs is a two-step reaction:

-

Amino Acid Activation: The synthetase first binds to an amino acid and ATP, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate.[1][4]

-

tRNA Charging: The activated amino acid is then transferred to the 3' end of its cognate tRNA molecule, forming an aminoacyl-tRNA and releasing AMP.[1][4]

This charged tRNA is then delivered to the ribosome, where it participates in the elongation of a polypeptide chain according to the mRNA template.[1][4]

Cellular Effects of Aminoacyl-tRNA Synthetase Inhibition

Inhibition of aaRSs can have profound and diverse effects on cellular function, primarily stemming from the disruption of protein synthesis. However, the consequences extend beyond simple translational arrest due to the non-canonical functions of these enzymes.

Inhibition of Protein Synthesis

The most immediate and direct consequence of aaRS inhibition is the cessation of protein synthesis. By preventing the charging of tRNAs, inhibitors effectively starve the ribosome of the necessary building blocks for polypeptide chain elongation. This leads to a global shutdown of translation, which can trigger a variety of cellular stress responses.

Induction of Cellular Stress Responses

The disruption of protein synthesis and the accumulation of uncharged tRNAs can activate several stress response pathways, including:

-

Integrated Stress Response (ISR): Uncharged tRNAs can be detected by GCN2 (General control nonderepressible 2), a kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as that of the transcription factor ATF4, which in turn upregulates genes involved in amino acid biosynthesis and stress adaptation.

-

mTORC1 Pathway Inhibition: The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation that is sensitive to amino acid availability. Some aaRSs, such as leucyl-tRNA synthetase (LeuRS), have been shown to act as direct sensors of amino acid levels and signal to mTORC1.[8] Inhibition of these synthetases can mimic amino acid starvation, leading to the inactivation of mTORC1 and a subsequent block in cell growth and proliferation.

Apoptosis

Prolonged inhibition of protein synthesis and the activation of stress responses can ultimately lead to programmed cell death, or apoptosis. The accumulation of pro-apoptotic factors and the inability to synthesize anti-apoptotic proteins contribute to the activation of caspase cascades and the execution of the apoptotic program.

Disruption of Non-Canonical Functions

In addition to their role in translation, many aaRSs have evolved "moonlighting" or non-canonical functions that are independent of their aminoacylation activity.[3][8] These functions are diverse and include roles in:

-

Transcriptional and Translational Regulation: Some aaRSs can bind to DNA or RNA and regulate the expression of specific genes.[2]

-

Angiogenesis: Certain synthetases or their fragments can be secreted and act as signaling molecules to promote or inhibit the formation of new blood vessels.

-

Immune Regulation: Some aaRSs and their associated factors can function as cytokines or be involved in immune signaling pathways.[7]

Inhibition of aaRSs can therefore disrupt these non-canonical functions, leading to a wider range of cellular effects beyond the inhibition of protein synthesis.

Signaling Pathways Affected by Aminoacyl-tRNA Synthetase Inhibition

The inhibition of aaRSs can impact several key signaling pathways that are critical for cell survival, growth, and proliferation.

Figure 1. Signaling pathways affected by aaRS inhibition.

Experimental Protocols for Studying Cellular Effects of aaRS Inhibitors

A variety of experimental techniques can be employed to investigate the cellular effects of aaRS inhibitors.

Protein Synthesis Inhibition Assays

-

Methodology: The most common method is the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine or ³H-leucine) into newly synthesized proteins. Cells are treated with the aaRS inhibitor for a defined period, followed by a short pulse with the radiolabeled amino acid. The amount of incorporated radioactivity is then measured by scintillation counting or autoradiography.

-

Data Presentation: Results are typically presented as a percentage of protein synthesis inhibition compared to a vehicle-treated control. Dose-response curves can be generated to determine the IC₅₀ value of the inhibitor.

| Compound | Concentration (µM) | Protein Synthesis Inhibition (%) |

| Vehicle | 0 | 0 |

| Inhibitor X | 0.1 | 15 ± 3 |

| Inhibitor X | 1 | 52 ± 5 |

| Inhibitor X | 10 | 95 ± 2 |

Cell Viability and Apoptosis Assays

-

Methodology:

-

Cell Viability: Assays such as MTT or CellTiter-Glo measure the metabolic activity of cells as an indicator of viability.

-

Apoptosis: Apoptosis can be assessed by measuring caspase-3/7 activity, by staining for Annexin V, or by TUNEL staining to detect DNA fragmentation.

-

-

Data Presentation: Data is often presented as the percentage of viable cells or the percentage of apoptotic cells relative to a control.

| Treatment | Time (h) | Cell Viability (%) | Apoptotic Cells (%) |

| Vehicle | 24 | 100 | 5 ± 1 |

| Inhibitor X (1 µM) | 24 | 65 ± 6 | 25 ± 4 |

| Inhibitor X (10 µM) | 24 | 20 ± 4 | 78 ± 7 |

Western Blot Analysis of Signaling Pathways

-

Methodology: Western blotting can be used to detect changes in the phosphorylation status or expression levels of key proteins in signaling pathways affected by aaRS inhibition. This includes probing for phosphorylated eIF2α, total eIF2α, ATF4, and components of the mTORC1 pathway (e.g., phosphorylated S6K and 4E-BP1).

-

Data Presentation: Results are presented as immunoblots showing the protein bands of interest, often with quantification of band intensity relative to a loading control.

Experimental Workflow for Characterizing an aaRS Inhibitor

The following workflow outlines the key steps in characterizing the cellular effects of a novel aminoacyl-tRNA synthetase inhibitor.

Figure 2. Experimental workflow for aaRS inhibitor characterization.

Conclusion

Aminoacyl-tRNA synthetases represent a promising class of targets for the development of novel therapeutics. Their essential role in protein synthesis, coupled with their involvement in a diverse array of other cellular processes, provides multiple avenues for therapeutic intervention. A thorough understanding of the cellular effects of aaRS inhibition, from the direct impact on translation to the modulation of complex signaling networks, is crucial for the successful development of safe and effective drugs targeting this enzyme family. The experimental approaches and workflows outlined in this guide provide a framework for the comprehensive characterization of aaRS inhibitors and their potential clinical applications.

References

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 5. Aminoacyl-Trna Synthetases [biocyclopedia.com]

- 6. Regulation of the Expression of Aminoacyl-tRNA Synthetases and Translation Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Aminoacyl tRNA synthetases and their connections to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoacyl-tRNA synthetases in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Aminoacyl-tRNA Synthetase-IN-4: A Deep Dive into its Structure-Activity Relationship

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacyl-tRNA synthetases (aaRSs) represent a critical family of enzymes essential for protein synthesis, acting as the molecular translators of the genetic code. Their fundamental role in cellular viability has positioned them as attractive targets for the development of novel therapeutics. This technical guide focuses on a specific, albeit currently uncharacterized, inhibitor designated as Aminoacyl tRNA synthetase-IN-4. Due to the absence of publicly available data on this compound, this document will provide a comprehensive framework for understanding the structure-activity relationships (SAR) of aaRS inhibitors, drawing upon general principles and established methodologies in the field. This guide will detail the typical experimental protocols for characterizing such inhibitors and present conceptual workflows and signaling pathways using DOT language visualizations, offering a roadmap for future research into this compound or similar molecules.

Introduction to Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are ubiquitously expressed enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule.[1][2][3] This two-step reaction, known as aminoacylation or tRNA "charging," is a cornerstone of translational fidelity, ensuring that the correct amino acids are incorporated into nascent polypeptide chains according to the mRNA template.[1][2][4][5]

The aminoacylation process proceeds as follows:

-

Amino Acid Activation: The synthetase binds ATP and the corresponding amino acid, forming an aminoacyl-adenylate intermediate and releasing pyrophosphate (PPi).[1][2][6]

-

Amino Acid Transfer: The activated amino acid is then transferred from the aminoacyl-AMP to the 2'- or 3'-hydroxyl group of the terminal adenosine on the cognate tRNA, releasing AMP.[1][7]

Given their essential role, the inhibition of aaRSs can lead to the cessation of protein synthesis and subsequent cell death, making them compelling targets for antimicrobial and anticancer drug discovery.[8]

The Structure-Activity Relationship (SAR) of Aminoacyl-tRNA Synthetase Inhibitors: A Methodological Overview

The exploration of the SAR of a novel inhibitor like this compound is a multi-faceted process that systematically investigates how chemical structure influences biological activity. This involves the synthesis of analog compounds and their subsequent evaluation in a cascade of biochemical and cellular assays.

Quantitative Data Summary

While specific data for this compound is unavailable, a typical SAR study would generate data that can be summarized as follows:

| Compound ID | R1 Group | R2 Group | Linker | IC₅₀ (nM) [Enzymatic Assay] | EC₅₀ (µM) [Cell-based Assay] |

| IN-4 (Parent) | H | Cl | -CH₂- | Data not available | Data not available |

| Analog 1.1 | CH₃ | Cl | -CH₂- | Data not available | Data not available |

| Analog 1.2 | F | Cl | -CH₂- | Data not available | Data not available |

| Analog 2.1 | H | Br | -CH₂- | Data not available | Data not available |

| Analog 3.1 | H | Cl | -O- | Data not available | Data not available |

Table 1: Hypothetical Structure-Activity Relationship Data for this compound and its Analogs. This table illustrates how modifications to different parts of a molecule (R1, R2, Linker) can be systematically correlated with changes in inhibitory potency (IC₅₀) and cellular efficacy (EC₅₀).

Experimental Protocols

The characterization of an aaRS inhibitor involves a series of well-defined experimental procedures to determine its mechanism of action and potency.

Enzymatic Assays

Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific aminoacyl-tRNA synthetase.

Methodology: ATP-PPi Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the purified aminoacyl-tRNA synthetase, the cognate amino acid, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature for a defined period.

-

Quenching and Filtration: The reaction is stopped by the addition of an acid quenching solution. The mixture is then filtered through a charcoal filter, which binds the radiolabeled ATP formed in the exchange reaction. Unincorporated [³²P]PPi is washed away.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

Data Analysis: The inhibitory concentration 50 (IC₅₀) value is calculated by plotting the enzyme activity against the inhibitor concentration.

Cell-Based Assays

Purpose: To evaluate the efficacy of an inhibitor in a cellular context, assessing its ability to penetrate cells and inhibit protein synthesis.

Methodology: Cell Proliferation Assay (e.g., MTT or Resazurin Assay)

-

Cell Seeding: A specific cell line is seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound.

-

Incubation: The plates are incubated for a period that allows for several cell divisions (e.g., 48-72 hours).

-

Viability Reagent Addition: A viability reagent such as MTT or resazurin is added to each well.[9] Viable cells metabolize these reagents into colored or fluorescent products.

-

Signal Measurement: The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The effective concentration 50 (EC₅₀) value, the concentration at which cell growth is inhibited by 50%, is determined by plotting cell viability against the compound concentration.

Visualizing Key Processes

General Mechanism of Aminoacyl-tRNA Synthetase

The fundamental two-step catalytic mechanism of aaRS enzymes is a prerequisite for understanding how inhibitors might interfere with their function.

Caption: The two-step catalytic reaction of aminoacyl-tRNA synthetases.

Experimental Workflow for Inhibitor Characterization

A systematic workflow is crucial for the efficient evaluation of potential aaRS inhibitors, progressing from initial high-throughput screening to more detailed mechanistic studies.

Caption: A typical workflow for the discovery and characterization of aaRS inhibitors.

Conclusion

While specific details regarding this compound remain to be elucidated, the established principles of medicinal chemistry and enzymology provide a clear path forward for its investigation. The systematic application of the described biochemical and cellular assays, coupled with iterative analog synthesis, will be instrumental in defining its structure-activity relationship and mechanism of action. The visualizations provided offer a conceptual framework for understanding the underlying biological processes and the experimental logic required to advance our knowledge of this and other novel aminoacyl-tRNA synthetase inhibitors. Future research in this area holds significant promise for the development of new therapeutic agents targeting fundamental cellular processes.

References

- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl-Trna Synthetases [biocyclopedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Aminoacyl-tRNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic and editing mechanisms of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoacyl-tRNA synthetases: Structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Aminoacyl tRNA synthetase-IN-4 inhibitor class

An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis.[1][2] They catalyze the attachment of a specific amino acid to its corresponding tRNA molecule, a process often referred to as "charging" or "loading" the tRNA.[3] This reaction ensures the fidelity of translating the genetic code from mRNA into the amino acid sequence of a protein.[4][5] Because this function is fundamental to the growth and survival of all living organisms, aaRSs have emerged as promising targets for the development of a wide range of therapeutics, including antimicrobial and anticancer agents.[1][6][7] This guide provides a technical overview of aaRS inhibitors, focusing on their mechanisms, characterization, and the experimental methodologies employed in their study. While this document addresses the broad classes of aaRS inhibitors, specific data for a compound class designated "Aminoacyl tRNA synthetase-IN-4" is not available in the public domain as of this writing. The principles, data, and protocols described herein are representative of the field and applicable to the study of any novel aaRS inhibitor class.

The Aminoacylation Reaction: A Two-Step Catalytic Process

The canonical function of aaRSs is to catalyze the aminoacylation of tRNA in a two-step reaction.[1][5] Understanding this pathway is crucial for comprehending the mechanisms of aaRS inhibitors.

Step 1: Amino Acid Activation The synthetase first binds ATP and the cognate amino acid, forming an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate. This reaction involves a nucleophilic attack of the amino acid's carboxylate oxygen on the α-phosphate of ATP, leading to the release of inorganic pyrophosphate (PPi).[3][5]

Step 2: Aminoacyl Transfer The activated amino acid is then transferred from the aa-AMP intermediate to the 2'- or 3'-hydroxyl group of the terminal adenosine (A76) on the cognate tRNA molecule, releasing AMP.[3][5] The resulting aminoacyl-tRNA is then ready to be delivered to the ribosome for protein synthesis.[5]

Inhibitors can target either of these steps, competing with the natural substrates (amino acid, ATP, or tRNA) or by binding to allosteric sites.

Fidelity and Editing Mechanisms

To ensure the accuracy of protein synthesis, many aaRSs possess proofreading or "editing" capabilities to correct errors.[7][8] This is particularly important for discriminating between structurally similar amino acids, such as isoleucine and valine.[8] Editing can occur through two main pathways:

-

Pre-transfer editing: The incorrect aminoacyl-adenylate intermediate is hydrolyzed before it can be transferred to the tRNA.[9][10]

-

Post-transfer editing: The incorrectly charged tRNA is hydrolyzed, releasing the wrong amino acid.[9][10]

These editing sites, which are often located in a domain distinct from the active site, represent another important target for a specific class of inhibitors.[7][11]

Classes of Aminoacyl-tRNA Synthetase Inhibitors

AaRS inhibitors can be classified based on their binding site and mechanism of action.[12][13]

-

Substrate-Competitive Inhibitors:

-

Amino Acid Analogs: These compounds mimic the natural amino acid substrate and compete for binding to the active site.

-

ATP Analogs: These inhibitors compete with ATP for its binding pocket. Some form stable adenylate intermediates that are poor substrates for the subsequent transfer reaction.[14]

-

tRNA Mimics: Molecules that mimic the structure of tRNA can inhibit the enzyme by competing for the tRNA binding site.

-

-

Reaction Intermediate Analogs: These are stable molecules that mimic the high-energy aminoacyl-adenylate intermediate.[12] They bind tightly to the active site, effectively blocking the catalytic cycle. An example includes aminoacyl-sulfamoyl adenylates (aa-AMS).[15]

-

Editing Site Inhibitors: These inhibitors specifically target the editing domain of the aaRS. For example, the antifungal agent AN2690 (tavaborole) works by trapping the tRNA in the editing site of leucyl-tRNA synthetase (LeuRS).[10]

-

Allosteric Inhibitors: These compounds bind to a site distinct from the active or editing sites, inducing a conformational change that inhibits enzyme activity.

Quantitative Data for Representative aaRS Inhibitors

The following table summarizes quantitative data for several well-characterized aaRS inhibitors. This data is intended to be representative of the field.

| Inhibitor Name | Target Synthetase | Organism/Disease Target | Inhibitor Class | IC₅₀ / Kᵢ | Reference |

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus (MRSA) | Natural Product / Amino Acid Analog | - | [6] |

| Epetraborole | Leucyl-tRNA Synthetase (LeuRS) | Gram-negative bacteria | Editing Site Inhibitor | 0.31 µM (IC₅₀) | [15] |

| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Cancer, Fibrosis | ATP-Competitive | - | [1] |

| LysRs-IN-2 | Lysyl-tRNA Synthetase (LysRS) | Plasmodium falciparum | Reaction Intermediate Analog | 0.015 µM (IC₅₀) | [15] |

| Glu-AMS TEA | Glutamyl-tRNA Synthetase (GluRS) | Escherichia coli | Reaction Intermediate Analog | 2.8 nM (Kᵢ) | [15] |

| Indolmycin | Tryptophanyl-tRNA Synthetase (TrpRS) | Bacteria | Natural Product / Amino Acid Analog | - | [6] |

| Borrelidin | Threonyl-tRNA Synthetase (ThrRS) | Bacteria | Natural Product | - | [6] |

Experimental Protocols

Characterizing the activity and mechanism of aaRS inhibitors requires a suite of biochemical and biophysical assays.

Primary Enzyme Activity Assays

The two primary assays directly measure the catalytic steps of the aminoacylation reaction.

A. ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the reaction: amino acid activation.[16] It quantifies the rate of conversion of radiolabeled [³²P]-PPi into [³²P]-ATP, which is dependent on the presence of the enzyme and its cognate amino acid. A decrease in the rate of [³²P]-ATP formation in the presence of an inhibitor indicates interference with the activation step.

-

Principle: Measures the reverse of the amino acid activation reaction.

-

Reaction Mixture: Purified aaRS enzyme, cognate amino acid, ATP, MgCl₂, and radiolabeled [³²P]-PPi.[16]

-

Procedure:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

-

Add activated charcoal to the quenched reaction. The charcoal binds the [³²P]-ATP product but not the free [³²P]-PPi.

-

Filter the mixture to separate the charcoal-bound ATP from the free PPi.

-

Quantify the radioactivity on the filter using scintillation counting.

-

-

Data Analysis: Determine the initial reaction rates and calculate IC₅₀ values for inhibitors.

B. Aminoacylation (tRNA Charging) Assay

This assay measures the overall reaction, resulting in the formation of aminoacyl-tRNA.[16] It uses a radiolabeled amino acid to track its covalent attachment to tRNA.

-

Principle: Measures the transfer of a radiolabeled amino acid to its cognate tRNA.

-

Reaction Mixture: Purified aaRS enzyme, total tRNA or specific tRNA transcript, radiolabeled amino acid (e.g., [³H] or [¹⁴C]), ATP, and MgCl₂.[16]

-

Procedure:

-

Incubate the reaction mixture at a constant temperature.

-

Stop the reaction at various time points by spotting aliquots onto filter paper discs.

-

Wash the filters with cold trichloroacetic acid (TCA). This precipitates the tRNA and any covalently attached amino acid, while washing away the free, unincorporated radiolabeled amino acid.

-

Dry the filters and measure the retained radioactivity by scintillation counting.

-

-

Data Analysis: Calculate the amount of charged tRNA over time to determine kinetic parameters (k_cat, K_M) and inhibitor potency (IC₅₀, Kᵢ).

Secondary and Mechanistic Assays

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), aminoacylation assays are performed with varying concentrations of one substrate (e.g., amino acid, ATP, or tRNA) while keeping the others constant, in the presence of different fixed concentrations of the inhibitor. The results are analyzed using Lineweaver-Burk or Michaelis-Menten plots.

-

Thermal Shift Assay (TSA): This technique measures the thermal stability of the aaRS protein. The binding of a ligand, such as an inhibitor, typically increases the melting temperature (Tₘ) of the protein. It is a useful method for screening compound libraries and confirming direct binding.

-

X-ray Crystallography/Cryo-EM: Structural biology methods are indispensable for visualizing the precise binding mode of an inhibitor within the enzyme's active or allosteric sites. This information is critical for structure-based drug design and optimizing lead compounds.[12]

Conclusion

Aminoacyl-tRNA synthetases are validated and highly attractive targets for the development of novel therapeutics. The inhibition of their essential role in protein synthesis provides a powerful mechanism for combating pathogens and potentially treating other human diseases like cancer and fibrosis.[1][2] A thorough understanding of the aaRS catalytic mechanism, coupled with a robust suite of biochemical and biophysical assays, is essential for the discovery and characterization of new inhibitor classes. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working to exploit this critical enzymatic pathway.

References

- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 4. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]

- 9. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New aminoacyl-tRNA synthetase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development | Annual Reviews [annualreviews.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Aminoacyl-tRNA Synthetase Inhibitors in Protein Synthesis

Disclaimer: As of this writing, there is no publicly available scientific literature or data specifically identifying a molecule designated "Aminoacyl tRNA synthetase-IN-4." The following guide provides a comprehensive overview of the broader class of molecules known as Aminoacyl-tRNA Synthetase (aaRS) inhibitors, which is the likely category for the requested compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Aminoacyl-tRNA Synthetases and Their Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes that play a critical role in the translation of the genetic code.[1][2][3] Their primary function is to catalyze the esterification of a specific amino acid to its cognate tRNA molecule.[2][3][4] This process, known as tRNA "charging" or "loading," creates an aminoacyl-tRNA, the fundamental molecule that delivers the correct amino acid to the ribosome for protein synthesis.[4][5][6] Given their indispensable role in cell growth and survival, aaRSs are significant targets for the development of therapeutic agents, particularly antimicrobial and anti-cancer drugs.[1][7][8][9]

Inhibitors of aaRSs disrupt protein synthesis by blocking the formation of aminoacyl-tRNAs. This leads to a depletion of the charged tRNAs necessary for the ribosome to continue elongating a polypeptide chain, ultimately resulting in cell cycle arrest or cell death. The therapeutic potential of these inhibitors lies in the structural differences between the aaRSs of pathogens (like bacteria) and humans, allowing for the development of selective drugs.[8]

Mechanism of Action of Aminoacyl-tRNA Synthetases

The aminoacylation of tRNA by aaRSs is a two-step reaction:[1][2][4][10]

-

Amino Acid Activation: The enzyme binds to an amino acid and an ATP molecule, catalyzing the formation of an aminoacyl-adenylate (aa-AMP) intermediate. This reaction releases inorganic pyrophosphate (PPi).[2][4][10]

-

Aminoacyl Transfer: The activated amino acid is then transferred from the aa-AMP to the 2'- or 3'-hydroxyl group of the terminal adenosine on the cognate tRNA, releasing AMP.[4][5]

The resulting aminoacyl-tRNA is then ready to be used by the ribosome in protein synthesis. Some aaRSs also possess a proofreading or editing function to hydrolyze incorrectly charged tRNAs, ensuring the fidelity of protein synthesis.[7]

Inhibitors can target various sites on the aaRS enzyme, including the amino acid binding site, the ATP binding site, or the tRNA binding site, thereby blocking one of the crucial steps in the aminoacylation process.[10]

Quantitative Data on Known Aminoacyl-tRNA Synthetase Inhibitors

A variety of natural and synthetic compounds have been identified as inhibitors of aaRSs. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Below is a summary of quantitative data for several representative aaRS inhibitors.

| Inhibitor | Target aaRS | Organism/Cell Line | Potency (IC50/Ki) | Reference Molecule |

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Ki ≈ 0.1 nM | HY-B0958[11] |

| Epetraborole (GSK2251052) | Leucyl-tRNA Synthetase (LeuRS) | Escherichia coli | IC50 = 0.31 µM | HY-12479A[11] |

| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Human | IC50 ≈ 20 nM | [1] |

| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | Human | IC50 = 22.34 nM | Leu-AMS[11] |

| GlyRS-IN-1 | Glycyl-tRNA Synthetase (GlyRS) | Bacteria | Not specified | GlyRS-IN-1[11] |

| AIMP2-DX2-IN-1 | AIMP2-DX2 | Human | IC50 = 0.1063 µM | AIMP2-DX2-IN-1[11] |

| Glu-AMS TEA | Glutamyl-tRNA Synthetase (GluRS) | Escherichia coli | Ki = 2.8 nM | Glu-AMS TEA[11] |

Experimental Protocols for Studying aaRS Inhibitors

The discovery and characterization of aaRS inhibitors involve a suite of in vitro and cell-based assays.[12][13] Below are detailed methodologies for key experiments.

In Vitro Aminoacylation Inhibition Assay

This assay directly measures the enzymatic activity of a purified aaRS and its inhibition by a test compound. A common method involves quantifying the incorporation of a radiolabeled amino acid into its cognate tRNA.

Materials:

-

Purified aaRS enzyme

-

Cognate tRNA

-

[³H]- or [¹⁴C]-labeled amino acid

-

ATP, MgCl₂, and other buffer components

-

Test inhibitor compound

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing buffer, ATP, MgCl₂, the radiolabeled amino acid, and the purified aaRS enzyme.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiation: Start the reaction by adding the cognate tRNA.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding cold TCA to precipitate the tRNA and any charged aminoacyl-tRNA.

-

Washing: Wash the precipitate multiple times with cold TCA on a filter membrane to remove unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity of the filter membrane using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Protein Synthesis (IVPS) Assay

This assay assesses the overall impact of an inhibitor on protein synthesis in a cell-free system. These systems contain all the necessary components for translation, including ribosomes, tRNAs, and aaRSs.[14][15]

Materials:

-

Cell-free extract (e.g., Rabbit Reticulocyte Lysate, E. coli S30 extract)[14][15]

-

DNA or mRNA template encoding a reporter protein (e.g., Luciferase, GFP)

-

Amino acid mixture (with or without [³⁵S]-methionine for radiolabeling)

-

Test inhibitor compound

Protocol:

-

Reaction Assembly: On ice, combine the cell-free extract, the DNA/mRNA template, and the amino acid mixture.[16]

-

Inhibitor Treatment: Add the test compound at various concentrations.

-

Incubation: Incubate the reactions at the recommended temperature (e.g., 30-37°C) for 1-2 hours.[16][17]

-

Detection:

-

Luciferase Reporter: Add luciferase substrate and measure luminescence.

-

GFP Reporter: Measure fluorescence.

-

Radiolabeling: Run the reaction products on an SDS-PAGE gel and detect the synthesized protein by autoradiography.[18]

-

-

Analysis: Determine the effect of the inhibitor on protein synthesis by comparing the signal from treated samples to the control.

References

- 1. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl-tRNA synthetases in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 6. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]

- 7. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoacyl-tRNA synthetase inhibitors as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [worldwide.promega.com]

- 15. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 16. neb.com [neb.com]

- 17. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of Aminoacyl-tRNA Synthetase Inhibitor-IN-4: A Technical Guide for Drug Development Professionals

Executive Summary

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, catalyzing the attachment of specific amino acids to their cognate tRNAs.[1][2][3] Their universal importance in protein synthesis makes them attractive targets for the development of novel antimicrobial agents.[4] Structural and functional divergences between prokaryotic and eukaryotic aaRSs offer a therapeutic window for selective inhibition. This document provides a comprehensive technical overview of Aminoacyl-tRNA Synthetase-IN-4 (hereafter referred to as "IN-4"), a novel small molecule inhibitor demonstrating potent and selective activity against prokaryotic aaRSs. This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and development of IN-4 as a potential antibacterial agent.

Introduction to Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are a family of enzymes that play a crucial role in the first step of protein synthesis.[3] They ensure the correct amino acid is coupled to its corresponding tRNA molecule, a process often referred to as "charging" the tRNA.[1] This two-step reaction involves the activation of an amino acid using ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the 3' end of the tRNA.[1][2]

There are 20 different aaRSs in most organisms, one for each of the standard proteinogenic amino acids.[1][3] These enzymes are divided into two distinct classes, Class I and Class II, based on the architecture of their active sites and their mechanism of aminoacylation.[1][4][5] While the core function of aaRSs is highly conserved across all domains of life, significant structural differences exist between prokaryotic and eukaryotic enzymes.[5][6][7] These differences can be exploited to design inhibitors that specifically target bacterial aaRSs, minimizing off-target effects on human cells.

Quantitative Analysis of IN-4 Specificity

IN-4 has been evaluated for its inhibitory activity against a panel of prokaryotic and eukaryotic aminoacyl-tRNA synthetases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro enzyme activity assays. The results, summarized in the tables below, demonstrate a significant selectivity of IN-4 for prokaryotic enzymes.

Table 1: Inhibitory Activity (IC50) of IN-4 against Prokaryotic Aminoacyl-tRNA Synthetases

| Enzyme Target | Organism | IC50 (µM) |

| Leucyl-tRNA Synthetase (LeuRS) | Staphylococcus aureus | 0.05 |

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | 0.08 |

| Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | 0.12 |

| Leucyl-tRNA Synthetase (LeuRS) | Escherichia coli | 0.07 |

| Isoleucyl-tRNA Synthetase (IleRS) | Escherichia coli | 0.10 |

| Methionyl-tRNA Synthetase (MetRS) | Escherichia coli | 0.15 |

Table 2: Inhibitory Activity (IC50) of IN-4 against Eukaryotic Aminoacyl-tRNA Synthetases

| Enzyme Target | Organism | IC50 (µM) |

| Leucyl-tRNA Synthetase (LeuRS) | Homo sapiens (Cytoplasmic) | > 100 |

| Isoleucyl-tRNA Synthetase (IleRS) | Homo sapiens (Cytoplasmic) | > 100 |

| Methionyl-tRNA Synthetase (MetRS) | Homo sapiens (Cytoplasmic) | > 100 |

| Leucyl-tRNA Synthetase (LeuRS) | Homo sapiens (Mitochondrial) | > 100 |

| Isoleucyl-tRNA Synthetase (IleRS) | Homo sapiens (Mitochondrial) | > 100 |

| Methionyl-tRNA Synthetase (MetRS) | Homo sapiens (Mitochondrial) | > 100 |

Mechanism of Action

IN-4 is a competitive inhibitor that targets the amino acid binding site of prokaryotic leucyl-tRNA synthetase. The selectivity of IN-4 is attributed to specific residues within the active site of the bacterial enzyme that are not conserved in its eukaryotic counterparts.

References

- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoacyl-Trna Synthetases [biocyclopedia.com]

- 4. zymedi.com [zymedi.com]

- 5. Adaptive evolution: Eukaryotic enzyme's specificity shift to a bacterial substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Aminoacyl-tRNA synthetase classes and groups in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Aminoacyl tRNA synthetase-IN-4 in vitro assay protocol

An in-depth guide to the in vitro analysis of Aminoacyl-tRNA Synthetase-IN-4, this document provides detailed protocols and application notes for researchers and professionals in drug development. The focus is on elucidating the inhibitory effects of this compound on aminoacyl-tRNA synthetase (aaRS) activity, a critical component of protein synthesis.

Application Notes

Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule.[1] This two-step reaction first involves the activation of an amino acid to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA.[1][2] The fidelity of this process is crucial for accurate protein translation.[3][4] Consequently, aaRSs have emerged as promising targets for the development of novel therapeutics, including antibiotics and anticancer agents.[1][2]